5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
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Overview
Description
5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is a halogenated heterocyclic compound with the empirical formula C12H12ClIN2O2 and a molecular weight of 378.59 g/mol . This compound is notable for its unique structure, which includes both chlorine and iodine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method involves the halogenation of pyrrolo[2,3-b]pyridine derivatives, followed by esterification. The reaction conditions often require the use of strong halogenating agents and protective groups to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Halogenating Agents: Such as N-chlorosuccinimide (NCS) and iodine.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Solvents: Organic solvents like dichloromethane and tetrahydrofuran (THF) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets through its halogenated functional groups. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester
Uniqueness
The presence of both chlorine and iodine atoms in 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester distinguishes it from other similar compounds. This unique combination allows for selective reactivity and makes it a versatile intermediate in various synthetic applications .
Biological Activity
5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (CAS Number: 928653-79-6) is a compound of increasing interest due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, particularly in the context of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₂ClIN₂O₂
- Molecular Weight : 378.6 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core, which is significant in various biological applications due to its structural versatility.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, highlighting its potential as an anticancer agent and its role in inhibiting specific biological pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, compounds derived from pyrrolo[2,3-b]pyridine scaffolds have been shown to inhibit various kinases involved in cancer progression:
These findings suggest that 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine derivatives may also possess similar inhibitory effects on critical pathways involved in tumor growth and metastasis.
The proposed mechanism through which this compound exerts its biological effects includes:
- Kinase Inhibition : The compound may act by inhibiting receptor tyrosine kinases such as VEGFR-2, which is crucial for angiogenesis in tumors.
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) may lead to cell cycle arrest and apoptosis in cancer cells.
Case Studies and Research Findings
- In Vivo Studies : A study involving a mouse xenograft model demonstrated that compounds similar to 5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine significantly reduced tumor growth rates when administered at specific dosages. This suggests promising therapeutic potential in oncology applications.
- In Vitro Studies : Various in vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines such as HeLa and HCT116, with IC50 values indicating effective concentrations for therapeutic use.
Safety and Toxicity
The compound is classified as an irritant, necessitating careful handling in laboratory settings. Safety data sheets indicate potential hazards associated with exposure, underscoring the importance of adhering to safety protocols during research and application.
Properties
IUPAC Name |
tert-butyl 5-chloro-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBLBHBXDKLIJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640123 |
Source
|
Record name | tert-Butyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928653-79-6 |
Source
|
Record name | tert-Butyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.